3,5,6-Trimethyl-1,2,4-dithiazine
Description
Properties
CAS No. |
199480-76-7 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
3,5,6-trimethyl-1,2,4-dithiazine |
InChI |
InChI=1S/C6H9NS2/c1-4-5(2)8-9-6(3)7-4/h1-3H3 |
InChI Key |
ANSAGYXPJLLLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Reaction of Triazines with Hydrogen Sulfide
- Triazines (e.g., 1,3,5-triazines) react with hydrogen sulfide (H2S) to form dithiazine rings through nucleophilic substitution and ring-opening/closure mechanisms.
- Computational and experimental studies show that the reaction proceeds via protonation of nitrogen atoms in the triazine ring, followed by nucleophilic attack by bisulfide ions (HS–), ring opening, and substitution of nitrogen by sulfur atoms to yield dithiazine derivatives.
- The reaction is exothermic and involves several transition states with activation energies ranging from approximately 18 to 27 kcal/mol, indicating feasible reaction conditions under mild heating.
Use of Appel Salt and Related Intermediates
- Although Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is primarily used in 1,2,3-dithiazole chemistry, its condensation with active methylene compounds and nucleophiles provides a pathway to various sulfur-nitrogen heterocycles.
- Modifications of these methods can be adapted to synthesize 1,2,4-dithiazine derivatives by controlling substitution patterns and ring closure steps.
Cyclization of Aminoaldehyde or Aminoketone Precursors with Sulfur Sources
- Analogous to the synthesis of related dithiazine isomers (e.g., thialdine, a 1,3,5-dithiazine), passing hydrogen sulfide through solutions of aminoaldehyde or ammonia-derived cyclic trimers can yield dithiazine rings with methyl substituents.
- This method involves condensation reactions where aldehyde-ammonia intermediates cyclize and incorporate sulfur atoms to form the dithiazine ring.
Comparative Data on Activation Energies and Reaction Steps
These energy barriers indicate that the synthesis is feasible under moderate thermal conditions and that the reaction proceeds through well-defined intermediates.
Notes on Purification and Characterization
- The product 3,5,6-Trimethyl-1,2,4-dithiazine can be isolated by crystallization or chromatographic methods.
- Characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm ring structure and substitution pattern.
- Computational modeling supports the stability and conformation of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethyl-1,2,4-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 1,2,4-dithiazines exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-dithiazoles have been reported to possess antifungal and antibacterial activities. These compounds have been tested against various pathogens including Alternaria solani and Phytophthora infestans, showing up to 97% protection in certain formulations . The potential for 3,5,6-trimethyl-1,2,4-dithiazine to act similarly warrants further investigation.
Cancer Research
The biological activity of sulfur-containing compounds in cancer treatment is an area of ongoing research. Dithiazine derivatives have shown promise as anticancer agents due to their ability to interact with cellular targets involved in tumor progression. Studies suggest that these compounds can inhibit specific pathways associated with cancer cell proliferation .
Herbicides and Fungicides
The application of 3,5,6-trimethyl-1,2,4-dithiazine in agriculture focuses on its potential as a herbicide and fungicide. Similar dithiazole compounds have been utilized for controlling fungal infections in crops. For example, a library of dithiazole compounds demonstrated effective control over tomato blight pathogens . The synthesis of 3,5,6-trimethyl-1,2,4-dithiazine could lead to the development of new agrochemicals with enhanced efficacy and reduced environmental impact.
Polymer Chemistry
The incorporation of sulfur-containing heterocycles into polymer matrices can modify their physical properties. Research into the use of dithiazines in polymer formulations indicates potential improvements in thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in various industrial applications.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various dithiazole compounds against Botrytis cinerea, researchers found that certain derivatives led to significant reductions in fungal growth when applied at concentrations as low as 250 ppm . This highlights the potential application of 3,5,6-trimethyl-1,2,4-dithiazine as an effective agricultural treatment.
Case Study 2: Cancer Cell Inhibition
Another study focused on the effects of dithiazole derivatives on cancer cell lines demonstrated that these compounds could inhibit cell growth through apoptosis induction. The mechanism involved the modulation of signaling pathways critical for cell survival . This suggests a promising avenue for further development of 3,5,6-trimethyl-1,2,4-dithiazine as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-1,2,4-dithiazine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and interactions with biological molecules. It can form covalent bonds with proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
1,2,4-Triazine Derivatives
- 5,6-Dimethyl-1,2,4-triazine-3-thiol (): Structure: Contains a triazine ring (three nitrogen atoms) with methyl groups at positions 5 and 6 and a thiol group at position 3. Methyl groups enhance steric hindrance but reduce polarity . Synthesis: Prepared via refluxing biacetyl with thiosemicarbazide in acetic acid/water .
- 3-Amino-5,6-diphenyl-1,2,4-triazine (): Structure: Phenyl groups at 5 and 6, amino group at 3. The absence of sulfur limits redox activity .
Triazolothiadiazines ():
- Structure : Fused triazole and thiadiazine rings (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines).
- Key Differences : The fused ring system enhances planarity and aromaticity, improving interaction with biological targets like enzymes. Sulfur atoms in the thiadiazine moiety contribute to electron-withdrawing effects .
- Pharmacological Relevance : Demonstrated anticancer, antimicrobial, and anti-inflammatory activities due to dual heterocyclic cores .
1,3-Thiazine Derivatives ():
- Structure : Six-membered ring with one sulfur and one nitrogen atom.
Physicochemical Properties
- Lipophilicity : The three methyl groups in 3,5,6-trimethyl-1,2,4-dithiazine increase logP compared to unsubstituted dithiazines or triazines, enhancing bioavailability .
- Stability : Sulfur atoms may predispose the compound to oxidation or disulfide formation, unlike nitrogen-rich triazines .
- Solubility: Lower aqueous solubility than polar triazine derivatives (e.g., 3-amino-5,6-diphenyltriazine) due to hydrophobic methyl groups .
Pharmacological Potential
- Antimicrobial Activity : Triazolothiadiazines with methyl/aryl substituents show MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s methyl groups may enhance membrane penetration.
- Enzyme Inhibition : Thiadiazine derivatives inhibit carbonic anhydrase and cholinesterase (IC₅₀: 10–50 µM) via sulfur-mediated interactions .
- Anticancer Activity : Methyl-substituted triazines exhibit moderate cytotoxicity (IC₅₀: 20–100 µM) in MCF-7 cells ; the dithiazine core may improve selectivity due to altered electronic profiles.
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
